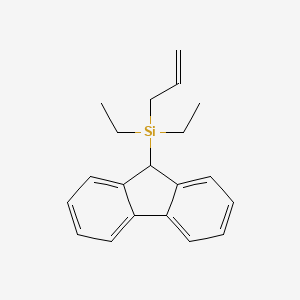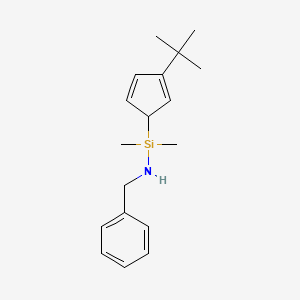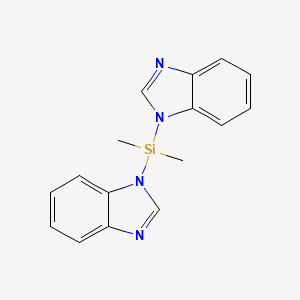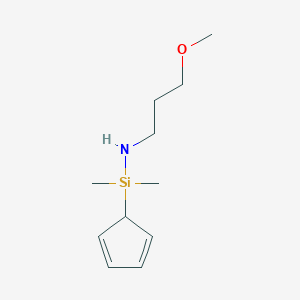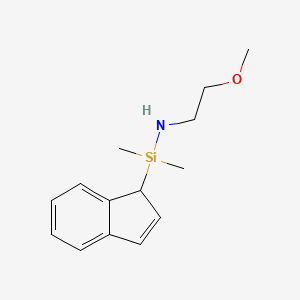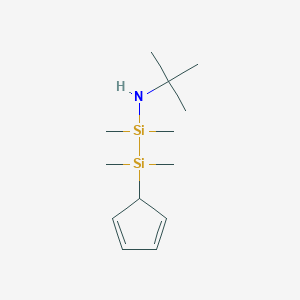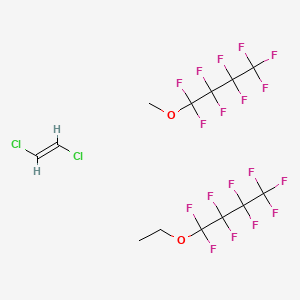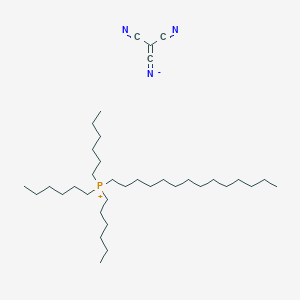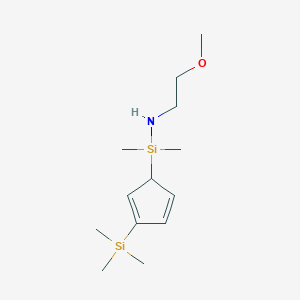
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine: is a versatile chemical compound used in various scientific research applications. Its unique structure and properties make it an excellent candidate for applications in catalysis, drug synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine typically involves the reaction of trimethylsilyl chloride with sodium cyclopentadienide, followed by further functionalization with dimethylsilyl and methoxyethyl groups . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silanes. Substitution reactions can result in a wide range of functionalized silanes.
科学研究应用
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine is used in various scientific research applications, including:
Catalysis: The compound serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Drug Synthesis: It is used as a building block in the synthesis of pharmaceutical compounds, providing unique structural features that improve drug efficacy and stability.
Materials Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials, due to its ability to impart desirable properties like thermal stability and mechanical strength.
作用机制
The mechanism by which N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine exerts its effects involves its interaction with molecular targets and pathways. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. This coordination enhances the reactivity of the metal center, facilitating various chemical transformations. In drug synthesis, the compound’s unique structure allows it to interact with biological targets, improving the pharmacokinetic and pharmacodynamic properties of the resulting drugs.
相似化合物的比较
Similar Compounds
Trimethylsilyl cyclopentadiene: An organosilicon compound used in the synthesis of metal cyclopentadienyl complexes.
Nonamethyltrisilazane: A compound with similar silyl groups, used in various chemical applications.
Uniqueness
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine is unique due to its combination of cyclopentadienyl, dimethylsilyl, and methoxyethyl groups. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it particularly valuable in specialized applications such as catalysis and drug synthesis.
属性
IUPAC Name |
N-[dimethyl-(3-trimethylsilylcyclopenta-2,4-dien-1-yl)silyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NOSi2/c1-15-10-9-14-17(5,6)13-8-7-12(11-13)16(2,3)4/h7-8,11,13-14H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIJUEVSVPEQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN[Si](C)(C)C1C=CC(=C1)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NOSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

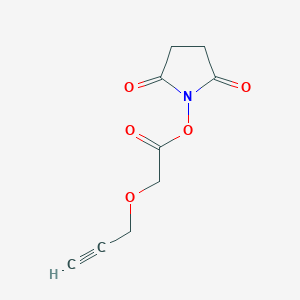
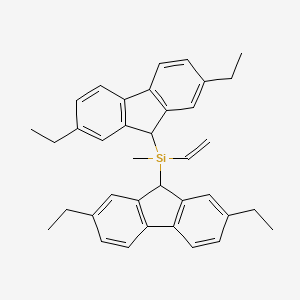
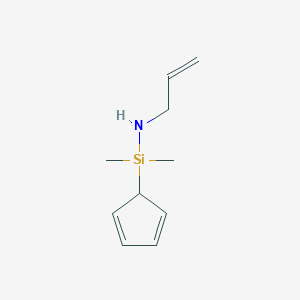
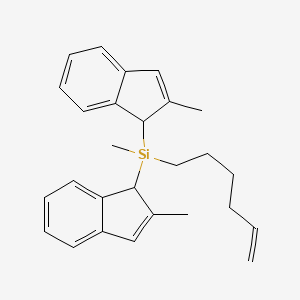
![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)
